![molecular formula C16H13ClO B6332861 (2E)-1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one CAS No. 57076-82-1](/img/structure/B6332861.png)
(2E)-1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one, also known as 4-chloro-3-methylphenyl prop-2-en-1-one (CMPPE), is an organic compound with a wide range of applications in the fields of organic chemistry, medicinal chemistry, and biochemistry. CMPPE is a versatile organic compound that can be used as a building block for synthesizing other organic compounds and as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has been used in the synthesis of a variety of compounds, including aryl amides, aryl sulfonamides, and aryl phosphonates. CMPPE has also been used in the synthesis of a variety of biologically active compounds, including antifungal agents, anti-inflammatory agents, and anticonvulsants.
Scientific Research Applications
Synthesis and Characterization
(2E)-1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one and its derivatives have been extensively studied for their synthesis and structural characterization. Tayade and Waghmare (2016) synthesized and characterized a series of compounds related to this compound, focusing on their chemical and spectral properties (Tayade & Waghmare, 2016). Additionally, the crystal structures of similar chalcones were studied by Girisha et al. (2016) and Salian et al. (2018), providing insights into their hydrogen bonding and lattice energy analysis (Girisha et al., 2016); (Salian et al., 2018).
Optical and Electronic Properties
Research has also delved into the optical and electronic properties of this compound. Najiya et al. (2014) studied its molecular structure and first-order hyperpolarizability, revealing significant nonlinear optical (NLO) properties (Najiya et al., 2014). Similarly, Shkir et al. (2019) investigated the NLO properties of chalcone derivatives, highlighting their potential in semiconductor devices (Shkir et al., 2019).
Antimicrobial Activity
The antimicrobial properties of derivatives of this compound have also been a focus of research. Sadgir et al. (2020) characterized a derivative and evaluated its antimicrobial activity, suggesting moderate effectiveness against selected pathogens (Sadgir et al., 2020).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-3-2-4-13(11-12)5-10-16(18)14-6-8-15(17)9-7-14/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYAXENHVWQUET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.